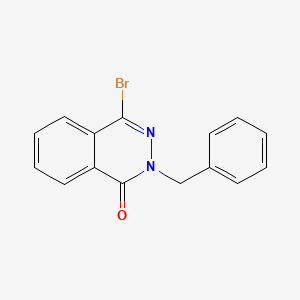

2-Benzyl-4-bromo-2H-phthalazin-1-one

Description

2-Benzyl-4-bromo-2H-phthalazin-1-one is a heterocyclic compound featuring a phthalazinone core (a bicyclic structure with two nitrogen atoms) substituted with a benzyl group at position 2 and a bromine atom at position 4. Its molecular formula is C₁₅H₁₁BrN₂O, with a molecular weight of 331.17 g/mol. The benzyl group contributes to increased lipophilicity, which may improve membrane permeability in biological systems.

Properties

Molecular Formula |

C15H11BrN2O |

|---|---|

Molecular Weight |

315.16 g/mol |

IUPAC Name |

2-benzyl-4-bromophthalazin-1-one |

InChI |

InChI=1S/C15H11BrN2O/c16-14-12-8-4-5-9-13(12)15(19)18(17-14)10-11-6-2-1-3-7-11/h1-9H,10H2 |

InChI Key |

LWWMRBVYWLHTSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and physicochemical properties of 2-Benzyl-4-bromo-2H-phthalazin-1-one and its analogs:

Reactivity and Functional Group Influence

- Bromine Substitution: In the target compound, the bromine at position 4 facilitates nucleophilic aromatic substitution or transition-metal-catalyzed coupling, similar to brominated pyrazoles (e.g., 4-Bromo-1-phenyl-1H-pyrazole) . However, the phthalazinone core’s electron-deficient nature may enhance bromine’s leaving-group ability compared to pyrazole derivatives. In contrast, the benzothiazine derivative (6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide) positions bromine at position 6, where steric hindrance from the sulfone group may reduce reactivity .

- Substituent Effects: The benzyl group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring interactions with hydrophobic biological targets. The ethyl group in the benzothiazine derivative reduces steric bulk compared to benzyl, possibly improving synthetic accessibility .

Preparation Methods

Bromination at the 4-Position

Introducing bromine at the 4-position necessitates careful selection of brominating agents. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) under inert conditions has proven effective, achieving bromination yields exceeding 75%. Alternative methods utilizing bromine in acetic acid, while cost-effective, often result in lower regioselectivity due to competing side reactions.

Key Reaction Parameters:

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

-

Stoichiometry : A 1:1 molar ratio of phthalazinone to NBS ensures optimal conversion.

Alkylation of Preformed Phthalazinones

Direct alkylation of 4-bromophthalazin-1(2H)-one with benzyl halides offers a modular pathway. This two-step process involves:

Optimization of Alkylation Conditions

Reaction efficiency hinges on solvent choice and base strength. Dimethylacetamide (DMA) at 80°C facilitates complete benzylation within 12 hours, whereas DMF prolongs reaction times. Tributylamine as a co-base mitigates O-alkylation byproducts, improving selectivity for the N-alkylated product.

Comparative Yields:

| Condition | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃, DMA | DMA | 80°C | 12 | 82 |

| K₂CO₃, DMF | DMF | 80°C | 24 | 68 |

| K₂CO₃, Tributylamine | Toluene | 110°C | 8 | 78 |

Oxidative Functionalization of Dihydrophthalazines

Oxidation of 1,2-dihydrophthalazines provides an alternative route, though challenges in controlling oxidation states necessitate precise conditions. Potassium permanganate (KMnO₄) in alkaline media selectively oxidizes the dihydro moiety to the phthalazinone, but competing over-oxidation to phthalic acid derivatives remains a limitation.

Bromine Incorporation Post-Oxidation

Post-oxidative bromination using HBr/H₂O₂ in acetic acid introduces bromine at the 4-position. This method avoids premature bromination of sensitive intermediates, achieving 70–80% isolated yields.

Multicomponent Reaction Strategies

Recent advancements leverage one-pot multicomponent reactions to streamline synthesis. For example, coupling phthalic anhydride, benzylamine, and bromine sources in the presence of p-toluenesulfonic acid (PTSA) generates this compound directly.

Solvent and Catalyst Screening

Ionic liquids such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br) enhance reaction rates by stabilizing charged intermediates. Comparative studies indicate a 20% yield improvement over traditional solvents like THF.

Purification and Characterization

Final purification typically involves recrystallization from ethanol or ethyl acetate, yielding high-purity (>98%) product. Structural confirmation via ¹H-NMR and HRMS is critical, with characteristic signals at δ 4.56 (s, 2H, CH₂Ph) and δ 8.27 (m, aromatic protons).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Cyclocondensation | High atom economy | Multi-step, moderate yields | 65–75 |

| Alkylation | Modular, scalable | Requires pre-brominated precursors | 68–82 |

| Oxidative Functionalization | Direct dihydro utilization | Over-oxidation risks | 70–80 |

| Multicomponent | One-pot efficiency | Limited solvent compatibility | 60–75 |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Benzyl-4-bromo-2H-phthalazin-1-one, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via bromination of 2-benzyl-2H-phthalazin-1-one using brominating agents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dimethylformamide or dichloromethane) under inert conditions. Catalytic Lewis acids (e.g., FeCl₃) may enhance regioselectivity at the 4-position . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm the absence of unreacted starting materials or byproducts .

Q. How should researchers characterize the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. Crystals are grown via slow evaporation of a saturated solution in acetone or chloroform. Data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structural refinement and visualization use software suites like ORTEP-3 for thermal ellipsoid modeling and WinGX for symmetry checks . Key parameters include bond lengths (C-Br ≈ 1.89 Å) and torsion angles to confirm the benzyl group’s spatial orientation .

Q. What spectroscopic techniques are critical for confirming the molecular structure?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) should show aromatic protons (δ 7.2–8.5 ppm) and benzyl methylene protons (δ ~5.1 ppm). ¹³C NMR confirms the brominated carbon (δ ~110 ppm) and carbonyl resonance (δ ~165 ppm) .

- IR : A strong C=O stretch (~1680 cm⁻¹) and C-Br vibration (~550 cm⁻¹) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS should display [M+H]⁺ at m/z 331.03 (C₁₅H₁₁BrN₂O⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental data on the compound’s reactivity?

- Methodological Answer : Discrepancies (e.g., predicted vs. observed regioselectivity in substitution reactions) require cross-validation:

DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) and compare with SCXRD data .

Kinetic Studies : Monitor reaction intermediates via in situ FTIR or LC-MS to identify rate-determining steps .

Solvent Effects : Test reactivity in solvents of varying polarity to assess computational solvation models .

Q. What strategies improve the yield of this compound in scaled-up syntheses?

- Methodological Answer :

- Catalytic Optimization : Screen catalysts (e.g., FeCl₃ vs. AlCl₃) to enhance bromination efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hours reflux) while maintaining >90% yield .

- Flow Chemistry : Continuous processing minimizes side reactions and improves heat dissipation for gram-scale production .

Q. How does the bromine atom influence the compound’s electronic properties in medicinal chemistry applications?

- Methodological Answer :

- Hammett Analysis : Measure σₚ values to quantify electron-withdrawing effects on the phthalazinone core.

- Molecular Docking : Use AutoDock Vina to compare binding affinities of brominated vs. non-brominated analogs at target receptors (e.g., kinase inhibitors) .

- Electrochemical Studies : Cyclic voltammetry reveals redox potentials shifted by bromine’s electronegativity .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) for 48 hours. Monitor degradation via UPLC-MS.

- Microscopy : SEM/TEM assesses crystallinity changes after exposure to humidity or light .

- Solid-State NMR : Detects amorphous phase formation during storage .

Methodological Design & Data Analysis

Q. How should researchers design experiments to study substituent effects on the phthalazinone core?

- Methodological Answer :

- DoE (Design of Experiments) : Use a factorial design to vary substituents (e.g., -Br, -Cl, -F) and reaction conditions (temperature, solvent).

- Multivariate Analysis : PCA (Principal Component Analysis) correlates substituent electronic parameters (Hammett σ, Swain-Lupton) with reaction outcomes .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data?

- Methodological Answer :

- Bland-Altman Plots : Compare assay replicates (e.g., ELISA vs. SPR binding data).

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability .

- Machine Learning : Train SVM or Random Forest models to predict bioactivity outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.